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Compound of Interest

Compound Name: Chromium arsenide

Cat. No.: B1143705 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in refining

theoretical models for the band structure of Chromium Arsenide (CrAs).

Frequently Asked Questions (FAQs) &
Troubleshooting
This section addresses common issues encountered during the theoretical modeling and

experimental validation of the CrAs band structure.

Category 1: Self-Consistent Field (SCF) Convergence
Issues
Question 1: My DFT calculation for CrAs is not converging. What are the first steps to

troubleshoot this?

Answer: SCF convergence issues are common when modeling metallic and magnetic systems

like CrAs. Here is a step-by-step approach to troubleshoot non-converging calculations:

Check Your Input Files: Carefully review your input files for simple errors. Common mistakes

include incorrect atomic coordinates, wrong units (Angstrom vs. Bohr), or improperly

specified charge and spin states.
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Analyze the Energy Profile: Check the energy at each SCF step. If the energy is oscillating

or increasing, it's a clear sign of convergence problems.

Improve the Initial Guess: A poor initial guess for the electron density or wavefunction can

hinder convergence. Try starting from the converged orbitals of a simpler, preceding

calculation. For instance, you can first perform a calculation with a less complex method (like

a standard SCF) and use its output as the starting point for your more demanding DFT

calculation.

Adjust Mixing Parameters: For problematic cases, using more conservative settings can

help. Decrease the mixing parameter (e.g., SCF%Mixing in some codes) to reduce the

amount of the new density mixed with the old one in each SCF cycle.

Increase Maximum SCF Iterations: Sometimes, the calculation simply needs more cycles to

reach convergence. Increase the maximum number of allowed SCF iterations.

Question 2: The total energy in my SCF calculation is oscillating and not converging. What

does this indicate and how can I fix it?

Answer: Energy oscillations during an SCF cycle often indicate that the electronic system is

"sloshing" between different states and cannot find a stable, self-consistent solution. This is

particularly common in systems with complex electronic structures or magnetic ordering, like

CrAs.

To resolve this, you can employ damping or mixing schemes. These methods slow down the

update of the charge density or potential between SCF iterations, preventing drastic

oscillations. You can also try adjusting the DIIS (Direct Inversion in the Iterative Subspace)

subspace size, as this can influence the stability and speed of convergence.

Question 3: My DFT calculation crashes without a clear error message. What could be the

cause?

Answer: A calculation crashing without a specific error message can be frustrating. Potential

causes include:

Memory Issues: The calculation may be exceeding the allocated memory (%mem). While

you may have tried increasing it, ensure the amount requested is available on the
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computational node.

Permissions: Check if you have the correct write permissions in the directory where

temporary and output files (like checkpoint files) are being stored.

Incompatible Parameters: An unusual combination of parameters, especially related to

symmetry, solvent models, or dispersion corrections, might lead to an unexpected crash. Try

running a simpler calculation (e.g., a single-point energy calculation in the gas phase) to

isolate the problematic parameter.

Bad Geometry: A starting geometry that is far from equilibrium, with atoms too close

together, can cause numerical instability and lead to a crash. Ensure your initial structure is

reasonable.

Category 2: Accuracy and Comparison with Experiment
Question 4: My calculated band structure for CrAs does not match the experimental ARPES

data. What are the likely reasons?

Answer: Discrepancies between calculated band structures and Angle-Resolved

Photoemission Spectroscopy (ARPES) data are common and can stem from several factors:

Limitations of DFT Functionals: Standard DFT approximations like the Local Density

Approximation (LDA) or Generalized Gradient Approximation (GGA) are known to have

limitations. For instance, LDA often underestimates band gaps in semiconductors and

insulators.[1] For strongly correlated systems like CrAs, these functionals may not

adequately describe the localized d-electrons.

Strong Correlation Effects: CrAs is a material where electron-electron interactions (strong

correlations) are significant. Standard DFT may not capture these effects correctly. More

advanced methods are often required to improve agreement with experimental results.

Surface vs. Bulk States: ARPES is an inherently surface-sensitive technique.[2] Your

calculation, which models the bulk periodic crystal, may not account for surface states or

reconstructions that are probed by the experiment. Soft X-ray ARPES (SX-ARPES) can be

used to increase the probing depth and measure bulk electronic structures.[3]
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Final State Effects: The photoemission process itself can influence the measurement. The

measured spectrum is not just the ground-state band structure but is related to the single-

particle spectral function, which includes lifetime broadening and other many-body effects.[2]

Question 5: How can I improve the theoretical model for CrAs to get better agreement with

experimental data?

Answer: To refine your model, consider methods that go beyond standard DFT:

DFT+U: This method adds an on-site Coulomb interaction term (the Hubbard U) to the DFT

functional.[4] It is designed to better describe localized d- or f-electrons, which are crucial in

materials like CrAs.[5][6] The DFT+U approach can improve the description of magnetic

moments and band gaps.[5]

Hybrid Functionals: These functionals mix a portion of exact Hartree-Fock exchange with the

DFT exchange-correlation functional. They can often provide more accurate band structures

than standard LDA or GGA.

GW Approximation: The GW approximation is a many-body perturbation theory approach

that provides a more accurate calculation of the self-energy, leading to better predictions of

quasiparticle energies and band gaps.[7][8] The G₀W₀ method, a non-self-consistent

approach, has been shown to significantly improve band gap predictions compared to DFT-

LDA.[7]

Question 6: My calculated Density of States (DOS) does not seem to match my calculated

band structure. What is the issue?

Answer: This is a common point of confusion. The issue often lies in the k-point sampling used

for each calculation:

Band Structure: For a band structure plot, you calculate the eigenvalues along specific high-

symmetry lines in the Brillouin zone. This requires a relatively dense set of k-points along

these specific paths.

Density of States: The DOS is an integral over the entire Brillouin zone. Therefore, it requires

a dense and uniform mesh of k-points covering the whole zone, not just specific lines.
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If the DOS is calculated using only the k-points from the band structure path, it will be a poor

representation of the true DOS. To get a converged DOS that matches the features of your

band structure, you must perform a separate calculation with a dense, uniform k-point grid.

Quantitative Data Summary
The structural and magnetic properties of CrAs are highly sensitive to external pressure. Below

is a comparison of experimental data with theoretical values obtained from DFT calculations.

Propert
y

Method
Pressur
e (GPa)

a (Å) b (Å) c (Å)

Unit
Cell
Volume
(Å³)

Cr
Magneti
c
Moment
(μB)

Experime

ntal

Neutron

Diffractio

n

Ambient 5.649 3.463 6.208 ~121.3 1.724[9]

Experime

ntal

Neutron

Diffractio

n

0.4 - - - - 1.724[9]

Experime

ntal

X-ray

Diffractio

n

Ambient - - - - ~1.7[10]

DFT

(PBEsol)

Ab initio

Calculati

on

0 5.498 3.409 6.039 117.0[11] -

DFT

(PBEsol)

Ab initio

Calculati

on

0.6 5.485 3.402 6.021 116.5[12] -

DFT

(LSDA)

Ab initio

Calculati

on

Ambient

(V

~121Å³)

- - - -
~1.75[11]

[12]
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Note: Experimental and theoretical values are reported under slightly different conditions and

methodologies, which can account for some of the variations. The crystal structure of CrAs

remains stable up to high pressures, though lattice parameters show non-monotonic changes.

[11]

Experimental Protocols
Angle-Resolved Photoemission Spectroscopy (ARPES)
ARPES is a powerful experimental technique used to directly probe the electronic band

structure of crystalline solids.[13]

Objective: To measure the kinetic energy and emission angle of photoelectrons ejected from

the CrAs sample, which can be used to map the material's electronic band structure and Fermi

surfaces.[13]

Methodology:

Sample Preparation: A high-quality single crystal of CrAs is cleaved in-situ inside an ultra-

high vacuum (UHV) chamber. The UHV environment is critical to prevent surface

contamination and to allow the emitted electrons to travel to the detector without scattering.

[13]

Photon Source: The sample is irradiated with a monochromatic beam of photons. The light

source can be a gas discharge lamp (e.g., Helium lamp), a synchrotron, or a laser.[13][14]

[15] The choice of photon energy is important: lower energies can improve momentum

resolution, while higher energies can probe deeper into the bulk.[3][15]

Photoelectric Effect: The incident photons are absorbed by electrons in the material. If the

photon energy is greater than the material's work function and the electron's binding energy,

the electron is ejected from the surface.[2]

Electron Analyzer: The ejected photoelectrons travel into a hemispherical electron analyzer.

This device acts as an electron spectrometer, measuring both the kinetic energy (E_kin) and

the emission angles (θ, φ) of the electrons.[13]
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Data Acquisition: A 2D detector at the exit of the analyzer records the number of electrons as

a function of their kinetic energy and one emission angle. By rotating the sample, a full map

of the band structure (energy vs. momentum) can be constructed.[13]

Data Analysis: The measured kinetic energy and angles are converted into the electron's

binding energy (E_B) and crystal momentum (ħk) before it was ejected. This allows for a

direct comparison with theoretically calculated band structures. The result is a plot of the

single-particle spectral function A(k,ω), which contains detailed information about the

electronic states.[2]

Visualizations
Diagrams of Workflows and Relationships
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Theoretical Modeling Experimental Validation

Analysis & Refinement
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Caption: Workflow for refining theoretical band structure models of CrAs.
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Caption: Troubleshooting flowchart for DFT self-consistent field (SCF) convergence issues.
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Theoretical Models (Approximations)

Physical System
Experimental Probe Standard DFT

(LDA, GGA)
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Coulomb U
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correction

CrAs Crystal
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Caption: Relationship between theoretical models and experimental probes for CrAs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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